5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(20-22-13-18(25-20)15-9-5-2-6-10-15)21-12-16-11-17(26-23-16)14-7-3-1-4-8-14/h1-11,13H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDXIGNNYSBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide typically involves multiple steps:
Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring. This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide.
Coupling of Rings: The final step involves coupling the isoxazole and oxazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide, lithium aluminum hydride
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide involves multi-step organic reactions that typically include the formation of oxazole derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound .
Antimicrobial Properties
Research has demonstrated that oxazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds related to this compound possess antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, they have been evaluated for their efficacy against strains such as Staphylococcus aureus and Escherichia coli with promising results .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Phe-Oxazole | S. aureus | 24 |
| 5-Phe-Oxazole | E. coli | 22 |
| Amoxicillin | S. aureus | 30 |
| Amoxicillin | E. coli | 27 |
Antitumor Activity
In vitro studies have indicated that oxazole derivatives can exhibit antitumor properties. For example, compounds similar to this compound were tested against various cancer cell lines such as prostate (PC3) and breast cancer (MCF7). The results showed significant cytotoxicity, suggesting their potential as anticancer agents .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Phe-Oxazole | PC3 | 0.0047 |
| 5-Phe-Oxazole | MCF7 | 0.0035 |
| Doxorubicin | PC3 | 0.016 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving Daphnia magna (a standard model organism), derivatives of oxazoles showed low toxicity levels, indicating a favorable safety margin for potential therapeutic use .
Mechanism of Action
The mechanism of action of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous molecules, focusing on substitutions, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Substitution Patterns: The target compound’s dual phenyl-oxazole motif contrasts with analogs featuring chlorophenyl (e.g., ) or methoxyphenyl groups (e.g., ), which enhance lipophilicity and alter electronic properties.
Hydrogen-Bonding and Crystal Packing: The carboxamide bridge in the target compound supports intermolecular hydrogen bonds (N–H···O and C=O···H–N), critical for crystal stability . This is less pronounced in methyl-substituted analogs (e.g., ), which exhibit weaker packing due to steric hindrance.
Bioactivity Trends :
- Nitro-thiazole derivatives (e.g., ) show antiparasitic activity, likely due to redox interactions with parasitic enzymes.
- Oxadiazole-containing analogs (e.g., ) demonstrate kinase or receptor modulation, suggesting the target compound may share similar mechanisms.
Thermodynamic and Solubility Data
- LogP : The target compound has a calculated LogP of 3.2 (moderate lipophilicity), comparable to (LogP = 3.5) but lower than (LogP = 4.1).
- Aqueous Solubility : Estimated at 12 µM (pH 7.4), inferior to nitro-thiazole derivatives (e.g., : 28 µM), likely due to reduced polar surface area.
Research Findings and Limitations
- Synthetic Challenges : The carboxamide bridge in the target compound requires precise coupling conditions (e.g., EDCI/HOBt), with yields (~45%) lower than simpler analogs (e.g., : 72%) .
- Computational Predictions : Molecular docking suggests strong binding to EGFR (ΔG = -9.8 kcal/mol), though experimental validation is lacking .
- Gaps in Data: No in vivo toxicity or pharmacokinetic studies are available for the target compound, unlike , which has documented neuroprotective efficacy in rodent models.
Biological Activity
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an oxazole ring that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | Various concentrations noted |
| Micrococcus luteus | Selective inhibition observed |
These findings suggest that the compound may inhibit bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest strong binding interactions with critical enzymes involved in cancer cell proliferation.
The proposed mechanism involves the inhibition of DNA gyrase and other essential enzymes in bacterial cells, leading to disrupted DNA replication. This mechanism is similar to that of established antibiotics like ciprofloxacin. The binding interactions include hydrogen bonds and π–π stacking interactions with nucleotide bases, which stabilize the compound within the active site of these enzymes .
Case Studies
Several case studies highlight the effectiveness of oxazole derivatives in clinical settings:
- Clinical Trial on Antimicrobial Efficacy : A study involving a series of oxazole derivatives demonstrated promising results against multi-drug resistant strains of E. coli and P. aeruginosa, with MIC values as low as 0.21 µM.
- Anticancer Screening : In vitro assays on cancer cell lines (e.g., MCF7) showed that certain derivatives significantly reduced cell viability compared to control treatments, indicating potential for therapeutic use.
Q & A
Q. What are the key synthetic pathways for 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide?
The synthesis typically involves cyclization and acylation steps. For example, oxazole rings are constructed via condensation reactions using precursors like carboxylic acid derivatives and amines. Solvents such as ethanol or DMF are used under controlled temperatures (60–80°C), with catalysts like HATU improving yields. Microwave-assisted synthesis can accelerate reaction times and enhance selectivity . Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity.
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the oxazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) validate purity and molecular weight .
Q. How is stability assessed under experimental conditions?
Stability studies involve thermogravimetric analysis (TGA) to evaluate thermal degradation and differential scanning calorimetry (DSC) to monitor phase transitions. Solubility in organic solvents (e.g., DMSO, chloroform) is tested via saturation shake-flask methods. Accelerated stability testing under varying pH and humidity conditions ensures compound integrity during biological assays .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:
- Compare structural analogs (e.g., 5-(4-Methylphenyl)-1,2-oxazole) to isolate functional group contributions .
- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Replicate experiments under standardized protocols (e.g., OECD guidelines) .
Q. What strategies optimize bioactivity through structural modifications?
- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target binding .
- Oxazole modifications : Replace the methylene linker with sulfonamide groups to improve solubility.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
Q. How to design mechanistic studies for this compound’s biological activity?
- Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to target proteins .
- Gene expression profiling : RNA sequencing identifies differentially expressed pathways post-treatment.
- Metabolic tracing : Use stable isotope-labeled compounds to track cellular uptake and distribution .
Q. What experimental designs improve synthesis scalability for research applications?
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio) for maximal yield .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound?
- Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Conduct reactions in fume hoods with proper ventilation.
- Dispose of waste via approved hazardous waste protocols .
Data Analysis and Interpretation
Q. How to interpret conflicting spectral data (e.g., NMR shifts)?
Q. What statistical methods are suitable for bioactivity data analysis?
- Multivariate analysis (e.g., PCA) to identify key activity drivers.
- Dose-response curves analyzed via nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
